molecular formula C9H7BrN2O2 B13679859 Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13679859
M. Wt: 255.07 g/mol
InChI Key: QORQDILULLBUKP-UHFFFAOYSA-N
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Description

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a methyl ester group at the 3rd position. It is widely used as a pharmaceutical intermediate and has significant applications in medicinal chemistry due to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,5-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP), and the bromination occurs without the need for a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization. The reaction conditions are typically mild, and the reactions can be carried out in solvents such as toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures .

Scientific Research Applications

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a fused imidazole-pyridine ring system with a bromine atom at the 7th position and a carboxylate group. Its molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and antitubercular agent. Below are the key findings:

Antimicrobial Activity

  • Antibacterial Properties : Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Properties : The compound has also demonstrated antifungal activity against species such as Candida albicans, with MIC values indicating effective growth inhibition .
  • Antitubercular Activity : this compound derivatives have been evaluated for their efficacy against multidrug-resistant tuberculosis (MDR-TB). Some derivatives have shown promising results with MIC values ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis .

Table 1: Biological Activity Summary

CompoundTarget OrganismActivity TypeMIC (µM)Reference
3gPseudomonas aeruginosaAntibacterial0.21
3gEscherichia coliAntibacterial0.21
-Candida albicansAntifungal0.83
-Mycobacterium tuberculosisAntitubercular0.03-5.0

Detailed Research Findings

In one study focusing on the synthesis and biological evaluation of derivatives of this compound, several compounds were screened for their antimicrobial activity against pathogenic bacteria and fungi. The results indicated that many of these compounds exhibited moderate to potent activity, particularly against Micrococcus luteus and various clinical strains of Gram-negative bacteria .

Furthermore, in silico studies involving molecular docking revealed that these compounds could effectively bind to key bacterial enzymes such as MurD and DNA gyrase, suggesting mechanisms for their antimicrobial action .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3

InChI Key

QORQDILULLBUKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC(=C2)Br

Origin of Product

United States

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